molecular formula C14H18N4OS2 B2572614 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole CAS No. 1105197-88-3

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

Cat. No. B2572614
M. Wt: 322.45
InChI Key: GLSLVENFJPGSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a thiadiazole ring, which is a type of heterocycle . The methoxyphenyl group suggests the presence of a phenyl ring (a component of benzene) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiadiazole is a five-membered ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the piperazine and thiadiazole rings, as well as the methoxy and methylthio groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and methylthio groups could impact its solubility .

Scientific Research Applications

Potent PPARpan Agonist Synthesis

An efficient synthesis pathway for a potent PPARpan agonist, which utilizes a compound structurally related to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole, has been developed. This synthesis involves regioselective carbon-sulfur bond formation and introduces an efficient method for coupling bishydroxymethylthiazole with 4-hydroxythiophenol, showcasing the compound's utility in creating therapeutically relevant molecules (Guo et al., 2006).

Antibacterial Applications

Research into the antibacterial activity of fused heterocyclic thiadiazole compounds, derived from 2-(4-methoxyphenyl)-5-amino-1,3,4-thiadiazole, demonstrates the potential of these compounds against both Gram-positive and Gram-negative bacteria. The introduction of polar groups has been shown to enhance antibacterial activity, suggesting the compound's role in developing new antibacterial agents (Hu et al., 2008).

Biological Activities

Novel 1,3,4-thiadiazole amide derivatives containing piperazine, synthesized from aminothiourea and carbon disulfide, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed potential antiviral activity against tobacco mosaic virus. This indicates the compound's significance in agricultural and antiviral research applications (Xia, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the potential uses of this compound, particularly if the piperazine and thiadiazole rings confer beneficial properties. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-19-12-5-3-11(4-6-12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSLVENFJPGSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.